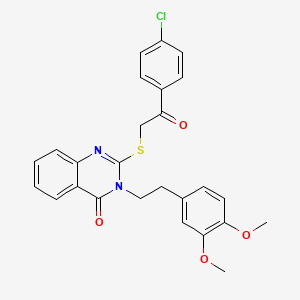
2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(3,4-dimethoxyphenethyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(3,4-dimethoxyphenethyl)quinazolin-4(3H)-one” is a derivative of quinazolinone . Quinazolinone and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .
Synthesis Analysis
Quinazolinone derivatives have been synthesized using various methods, including microwave-assisted and classical methods . These methods have been used to produce quinazolinone derivatives in high yields . The synthesis of these compounds is a significant target in medicinal chemistry .科学的研究の応用
Structural Analysis and Molecular Interactions
- Research has delved into the structural analysis of quinazolinone derivatives, revealing insights into their molecular conformations and interactions. The study of hydrogen-bonded dimers and pi-stacked chains in similar compounds provides a foundation for understanding their chemical behavior and potential applications in drug design (Silvia Cruz et al., 2006).
Synthesis and Biological Activity
- Novel synthetic pathways have been explored to create quinazolinone derivatives with enhanced biological activities. The synthesis of octahydroquinazoline derivatives structurally similar to prazosin indicates the compound's relevance in studying cardiovascular effects (O. El-Sabbagh et al., 2010). Additionally, the synthesis and microbial studies of quinazolinone derivatives have shown promising antibacterial and antifungal activities, highlighting their potential in antimicrobial research (N. Patel et al., 2010).
Antihistamine and Antioxidant Potential
- The compound and its derivatives have been evaluated for antihistamine and antioxidant potentials. A particular focus has been on their efficacy in inhibiting histamine-induced bronchospasm, suggesting their utility in respiratory ailments (V. Alagarsamy et al., 2014). Moreover, the antioxidant activity of polyphenolic derivatives of quinazolinone has been assessed, demonstrating significant therapeutic properties and potential for anticancer applications (Raluca Pele et al., 2022).
Diuretic and Antitumor Activities
- Investigations into the diuretic and antitumor activities of quinazolinone derivatives have contributed to the understanding of their pharmacological profiles. Studies have shown that certain derivatives exhibit significant diuretic activity, offering insights into their potential therapeutic applications (A. R. Maarouf et al., 2004). Furthermore, the synthesis and evaluation of quinazolinone derivatives as anticancer agents have revealed their broad-spectrum efficacy against various cancer cell lines, underscoring their importance in oncology research (M. Mohamed et al., 2016).
作用機序
While the specific mechanism of action for “2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(3,4-dimethoxyphenethyl)quinazolin-4(3H)-one” was not found in the search results, quinazolinone derivatives have been found to exhibit a variety of biological activities . For example, certain quinazolinone derivatives have been found to exhibit α-glucosidase inhibitory activity .
将来の方向性
The future directions for research into quinazolinone derivatives like “2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(3,4-dimethoxyphenethyl)quinazolin-4(3H)-one” could include further investigation into their synthesis methods, their biological activities, and their potential applications in medicinal chemistry .
特性
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O4S/c1-32-23-12-7-17(15-24(23)33-2)13-14-29-25(31)20-5-3-4-6-21(20)28-26(29)34-16-22(30)18-8-10-19(27)11-9-18/h3-12,15H,13-14,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHYLCNWOUWQBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide](/img/structure/B2696596.png)
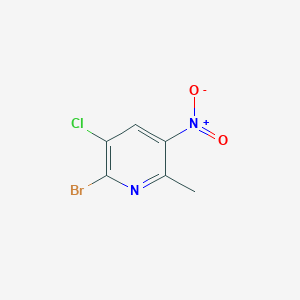
![N-benzyl-6-imino-7-[2-(morpholin-4-yl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2696599.png)


![Ethyl (2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)carbamoyl)benzofuran-3-yl)carbamate](/img/structure/B2696603.png)
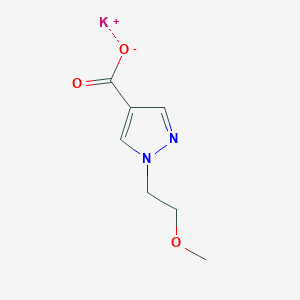
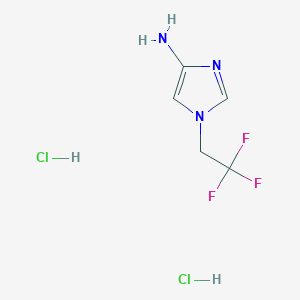
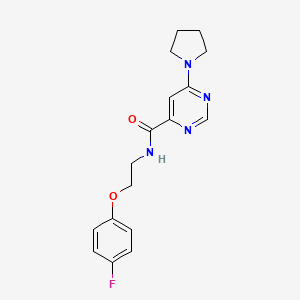
methanone](/img/structure/B2696607.png)
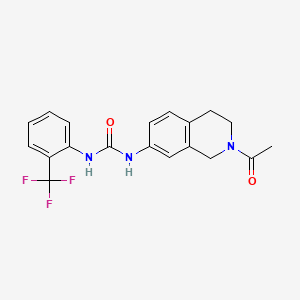

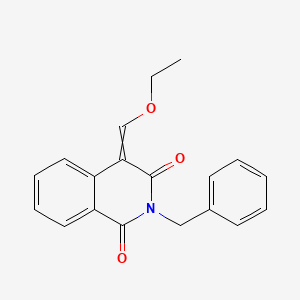
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,5-dimethylthiophene-2-carboxamide](/img/structure/B2696616.png)